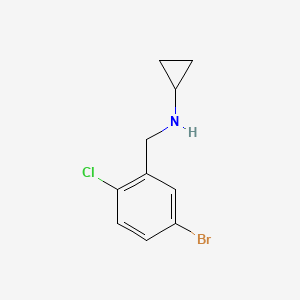
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
Übersicht
Beschreibung
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H11BrClN and its molecular weight is 260.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-2-chlorobenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-2-chlorobenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Cyclopropanecarboxyl Derivatives : Tian et al. (2009) explored the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, highlighting the biological activity of cyclopropanecarboxylic acid derivatives. They found that certain derivatives exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Cyclopropanamine Compounds in Neuroscience : A 2016 paper discusses a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase-1 (LSD1), suggesting their potential therapeutic applications in treating conditions like schizophrenia and Alzheimer’s disease (B. Blass, 2016).
Antiviral Activity of Cyclopropanamine Analogues : Hocková et al. (2003) investigated 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include cyclopropanamine derivatives. They found that these compounds exhibited significant inhibitory activity against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Cyclopropylideneacetates : Research by Limbach et al. (2004) focused on the synthesis of cyclopropylideneacetates, showcasing the utility of cyclopropanamine-related structures in organic synthesis (Limbach, Dalai, & Meijere, 2004).
Chemistry of Chloramines and Bromamines : Wojtowicz (2000) discussed the chemistry of N-Halamines, including chloramines and bromamines, which are related to the structure of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine. These compounds have both research and commercial importance, particularly in water treatment and disinfection (Wojtowicz, 2000).
Pharmacological Properties of 5-(2-Aminopropyl)benzofuran : A study by Cha et al. (2016) on 5-(2-aminopropyl)benzofuran, a structurally related compound, revealed that it increases dopamine levels in the brain, indicating the potential for dependence (Cha, Lee, Eom, Kim, Shin, Yun, Han, & Kim, 2016).
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHSNFKAVTEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

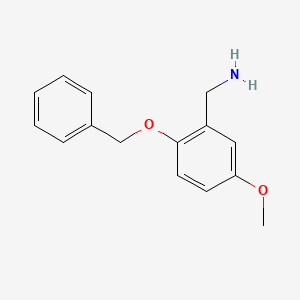
(2-methylpropyl)amine](/img/structure/B7865632.png)
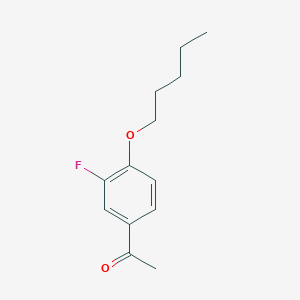
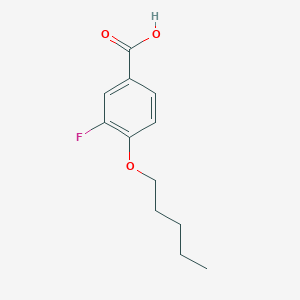
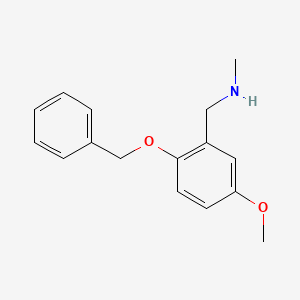

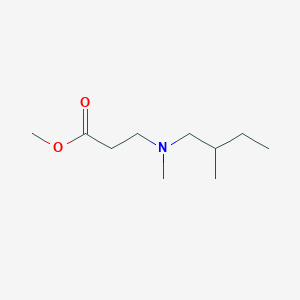
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)

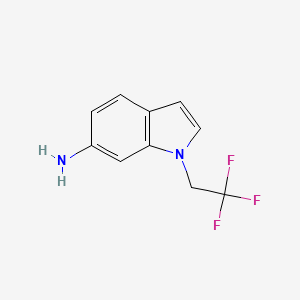
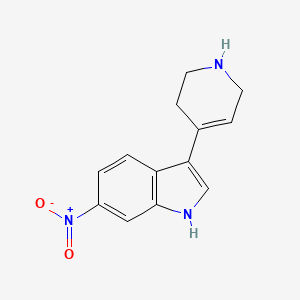
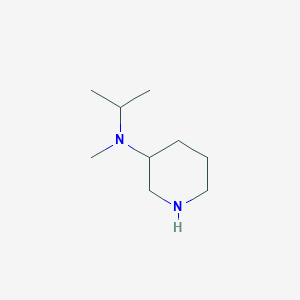
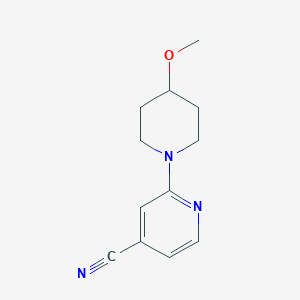
![4-[(2-Amino-2-oxoethyl)amino]-butanoic acid](/img/structure/B7865704.png)